

Structural Validation & Impurity Profiling: 5-Bromo-2-(2-chlorophenoxy)aniline

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Compound of Interest

Compound Name: 5-Bromo-2-(2-chlorophenoxy)aniline

CAS No.: 56966-50-8

Cat. No.: B3145268

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Executive Summary & Application Scope

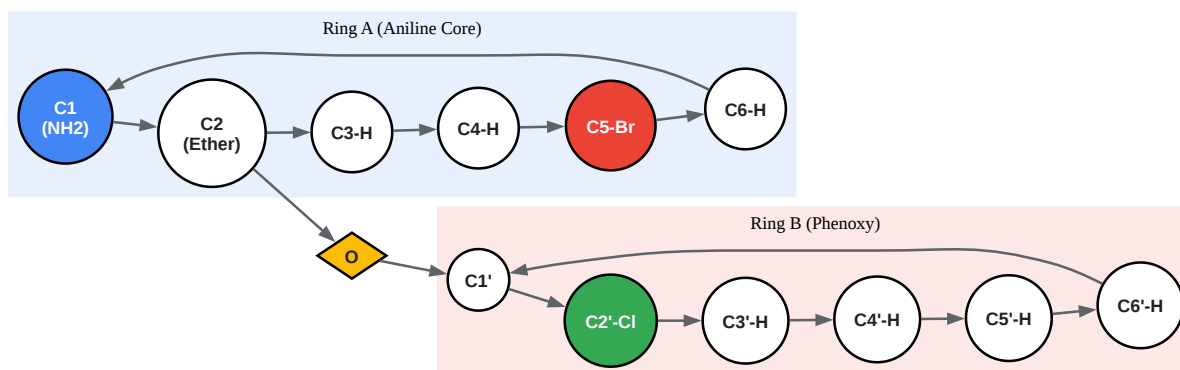
5-Bromo-2-(2-chlorophenoxy)aniline (CAS: 1056239-68-3) is a critical diaryl ether intermediate, frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structural integrity relies on the precise arrangement of the bromine and amine functionalities relative to the ether linkage.

This guide provides a comparative NMR analysis designed to distinguish the target molecule from common regioisomeric impurities (e.g., 4-bromo isomers) and synthetic precursors (nitro compounds). Unlike standard datasheets, we focus on the diagnostic signals required for Quality Control (QC) in drug development workflows.

Structural Elucidation & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. The molecule consists of two distinct aromatic systems: Ring A (Aniline) and Ring B (Phenoxy).

DOT Diagram 1: Molecular Connectivity & Numbering



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Caption: Numbering scheme for **5-Bromo-2-(2-chlorophenoxy)aniline**. Ring A contains the diagnostic 1,2,4-substitution pattern.

Methodology: Solvent Selection Strategy

The choice of solvent is not trivial; it dictates the visibility of the amine (

) protons, which are essential for purity quantification.

Feature	DMSO-d6 (Recommended)	CDCl3 (Alternative)
NH2 Signal	Sharp/Distinct (ppm). Slow exchange allows integration.	Broad/Invisible (ppm). Rapid exchange with trace water often obscures this signal.[1]
Solubility	Excellent for polar anilines.	Moderate; may require heating.
Water Peak	Distinct at ppm.	Distinct at ppm.
Application	Quantitative Purity (qNMR)	Structural Confirmation (Coupling Analysis)

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Expert Insight: For QC release testing, always use DMSO-d6. The integration of the peak (2H) serves as an internal check against the aromatic proton count (7H). If the integral is , suspect moisture contamination or oxidation.

1H NMR Spectral Analysis (DMSO-d6)

Predicted Chemical Shift Assignment

Reference Frequency: 400 MHz / Solvent: DMSO-d6

Position	Shift (ngcontent-ng-c1989010908=" "_nghost-ng-c2193002942=" " class="inline ng-star-inserted"> , ppm)	Multiplicity	Coupling (, Hz)	Assignment Logic
NH2	5.10 - 5.30	Broad Singlet	-	Exchangeable amine protons. Deshielded by DMSO H-bonding.
H-6	6.95 - 7.05	Doublet (d)		Diagnostic: Most shielded aromatic H. Ortho to electron-donating .
H-4	6.75 - 6.85	dd	,	Doublet of doublets. Ortho to H-3, Meta to H-6.
H-3	6.60 - 6.70	Doublet (d)		Ortho to phenoxy ether. Shielded by electron-rich ether oxygen.
Ring B	7.10 - 7.50	Multiplet (m)	-	Overlapping signals from the 2-chlorophenoxy ring.

The "Fingerprint" Region (Ring A)

The 1,2,4-substitution pattern on Ring A creates a unique splitting pattern that validates the position of the Bromine atom.

- H-6 (The "Isolate"): Appears as a sharp doublet with a small coupling constant (Hz). This represents meta-coupling to H-4. If this appears as a triplet or singlet, the substitution pattern is wrong.
- H-4 (The "Bridge"): Appears as a doublet of doublets (dd). It couples strongly to its neighbor H-3 (Hz) and weakly to H-6 (Hz).
- H-3: Appears as a doublet (Hz).

Comparative Analysis: Impurity Profiling

Differentiation from synthesis byproducts is the primary challenge. The most common impurities are the Regioisomer (4-Bromo) and the Precursor (Nitro).

Comparison 1: Target vs. 4-Bromo Isomer

Scenario: Bromination occurred at the wrong position (para to ether instead of meta).

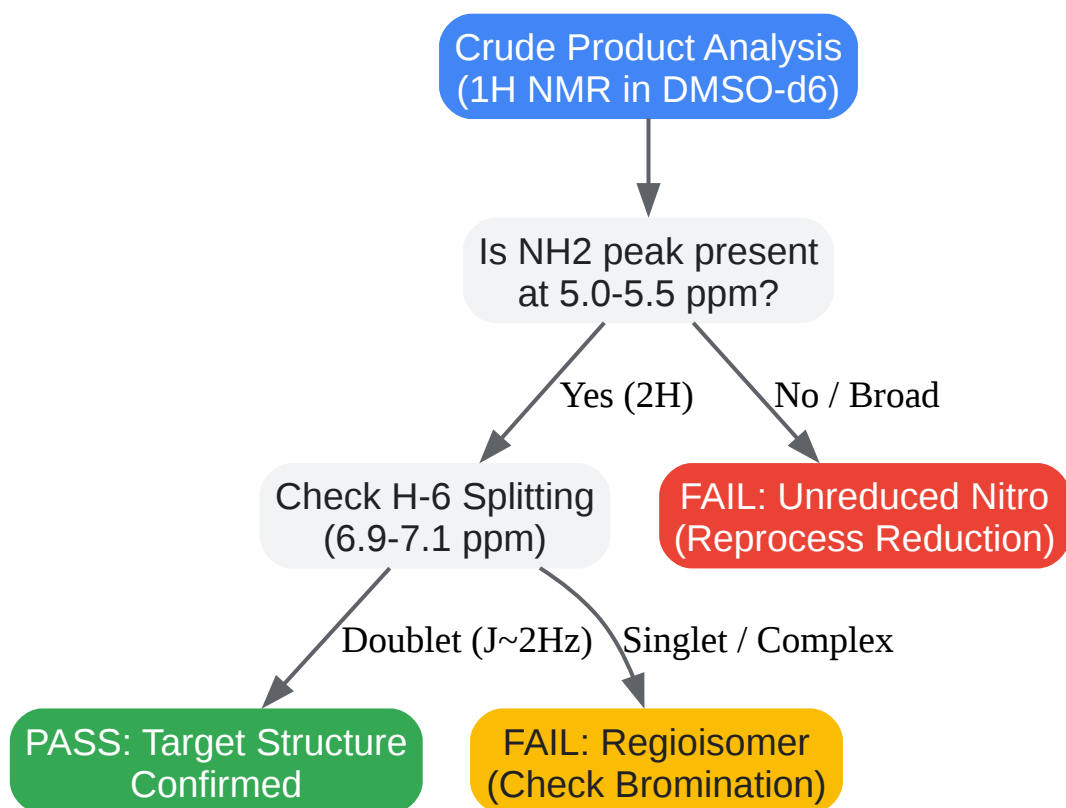
Feature	Target (5-Bromo)	Impurity (4-Bromo)
H-6 Signal	Doublet ()	Singlet (s) or very tight doublet
H-3 Signal	Doublet ()	Doublet ()
Symmetry	Asymmetric splitting (d, dd, d)	Different pattern (H-3 and H-5 are ortho to H-6/H-2)
Mechanism	H-6 is isolated by Br and NH ₂ . [2]	H-3 is isolated by Br and Ether.

Comparison 2: Target vs. Nitro Precursor

Scenario: Incomplete reduction of 5-bromo-2-(2-chlorophenoxy)-1-nitrobenzene.

Feature	Target (Aniline)	Precursor (Nitro)
NH ₂ Signal	Present (~5.2 ppm)	Absent
Aromatic Shift	Upfield (Shielded by)	Downfield (Deshielded by)
H-6 Shift	~6.9 ppm	~8.2 ppm (Strongly deshielded by ortho-nitro)

DOT Diagram 2: QC Decision Tree



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Caption: Decision logic for validating structural integrity via NMR.

Experimental Protocol: Sample Preparation

To achieve the resolution required for the analysis above, follow this strict protocol:

- Mass: Weigh 5–10 mg of the solid sample into a clean vial.
- Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
 - Note: Ensure the DMSO is from a fresh ampoule to minimize water peaks (3.33 ppm) which can broaden the amine signal.
- Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be completely clear.
- Acquisition:

- Scans: Minimum 16 (for 400 MHz).
- Relaxation Delay (D1): 5 seconds (Critical for accurate integration of aromatic protons vs NH2).
- Pulse Angle: 30°.

References

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